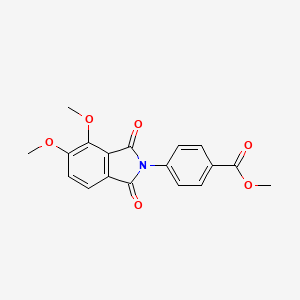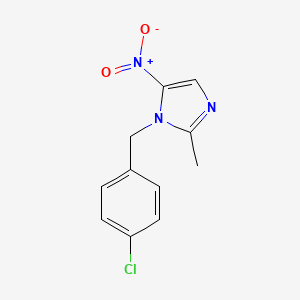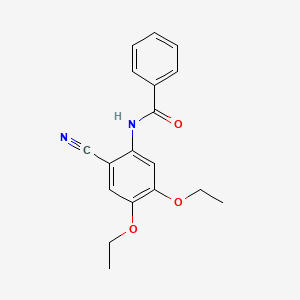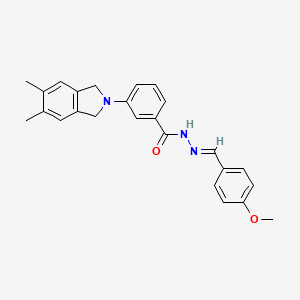![molecular formula C19H30N4O3 B5599663 3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known as diazaspirodecane derivatives, which have been studied for their potential pharmacological properties and chemical functionalities. These compounds often feature in research focused on developing new therapeutic agents due to their structural complexity and biological activity.
Synthesis Analysis
Synthetic approaches to diazaspirodecane derivatives typically involve cycloaddition reactions, cyclization processes, and regioselective synthesis techniques. For instance, Farag, Elkholy, and Ali (2008) described the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives via cycloaddition of nitrilimides to furanone derivatives, followed by intramolecular cyclization processes (Farag, Elkholy, & Ali, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Compounds with diazaspiro structures, similar to the one , are commonly synthesized for their unique chemical properties and potential applications in creating new heterocyclic compounds. For instance, Farag et al. (2008) discussed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives, highlighting the versatility of spiro compounds in synthesizing diverse heterocyclic frameworks, which could be related to the synthesis pathways involving the compound [Farag, Elkholy, & Ali, 2008].
Potential Pharmaceutical Applications
The structural complexity and unique features of spiro compounds, including those similar to 3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, make them candidates for pharmaceutical research. For example, Caroon et al. (1981) explored the antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrating the potential of spiro compounds in medicinal chemistry and their role in developing new therapeutic agents [Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981].
Conformational and Structural Analysis
The unique spirocyclic structures, akin to the one mentioned, often undergo detailed conformational and structural analyses to understand their chemical behavior and potential applications. Fernandez et al. (2002) described the synthesis of 1,7-diazaspiro[4.5]decanes as conformationally restricted pseudopeptides, indicating the importance of structural analysis in developing compounds with specific biological or chemical properties [Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002].
Novel Synthetic Methodologies
Spiro compounds, including those with 1-oxa-3,8-diazaspiro[4.5]decan-2-one structures, are often involved in the development of novel synthetic methodologies. Crescentini et al. (2016) discussed the reaction of 1,2-diaza-1,3-butadienes with propargyl alcohol, leading to novel bi-heterocyclic systems, showcasing the innovative approaches in synthetic chemistry involving spiro structures [Crescentini, Perrulli, Favi, Santeusanio, Giorgi, Attanasi, & Mantellini, 2016].
Eigenschaften
IUPAC Name |
8-[3-(5-methylpyrazol-1-yl)propanoyl]-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-4-5-15(2)22-14-19(26-18(22)25)8-12-21(13-9-19)17(24)7-11-23-16(3)6-10-20-23/h6,10,15H,4-5,7-9,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJLOQIQBZQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)CCN3C(=CC=N3)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)

![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)


![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)

![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)

